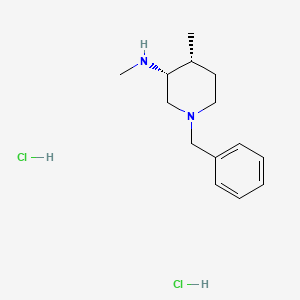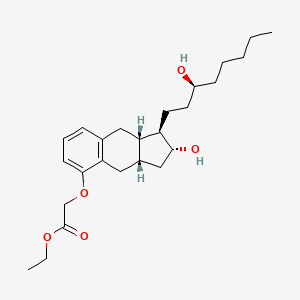
ACT 373898
Vue d'ensemble
Description
ACT-373898 est un métabolite acide carboxylique du macitentan, un antagoniste dual des récepteurs de l'endothéline. Le macitentan est principalement utilisé dans le traitement de l'hypertension artérielle pulmonaire. ACT-373898 lui-même est un métabolite inactif, ce qui signifie qu'il ne présente pas l'activité pharmacologique de son composé parent, le macitentan .
Applications De Recherche Scientifique
ACT-373898 is primarily used in scientific research to study the pharmacokinetics and metabolism of macitentan. It serves as a marker to understand the biotransformation and elimination pathways of macitentan in the body. Research involving ACT-373898 helps in elucidating the pharmacokinetic profile of macitentan, including its absorption, distribution, metabolism, and excretion . Additionally, it is used in studies investigating the safety and efficacy of macitentan in various populations, including those with hepatic or renal impairments .
Mécanisme D'action
ACT 373898, also known as 18SEV1UJF3 or 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid, is an inactive carboxylic acid metabolite of Macitentan . Macitentan is an orally active, non-peptide dual ETA and ETB (endothelin receptor) antagonist .
Target of Action
The primary targets of this compound, through its parent compound Macitentan, are the endothelin receptors type A (ETA) and type B (ETB) . These receptors play a crucial role in the regulation of vascular tone, particularly in the pulmonary circulation .
Mode of Action
As a metabolite of Macitentan, this compound shares the same mode of action. Macitentan acts as a dual antagonist for the endothelin receptors ETA and ETB . By blocking these receptors, it inhibits the action of endothelin-1, a potent and long-lasting vasoconstrictor .
Biochemical Pathways
The action of Macitentan, and by extension this compound, affects the endothelin pathway. This pathway is responsible for the regulation of vascular tone. By blocking the endothelin receptors, Macitentan prevents endothelin-1 from exerting its vasoconstrictive effects, leading to a decrease in pulmonary vascular resistance .
Pharmacokinetics
The elimination half-life (t 1/2) is approximately 16 hours for Macitentan, and ACT-373898 has a similar pharmacokinetic (PK) profile to Macitentan . Macitentan is metabolized via oxidative depropylation into ACT-132577 (an active metabolite) and ACT-373898 (an inactive metabolite) .
Result of Action
The action of Macitentan, and thus this compound, leads to a decrease in pulmonary vascular resistance. This can result in improvements in functional class, exercise tolerance, and hemodynamic parameters in patients with pulmonary arterial hypertension .
Méthodes De Préparation
ACT-373898 est synthétisé en tant que métabolite lors de la biotransformation du macitentan. La voie de synthèse implique la coupure oxydative du macitentan. La préparation du macitentan, à son tour, implique la réaction de l'isocyanate de 4-bromophényle avec le 2-(propylamino)éthanol, suivie de réactions de cyclisation et de sulfonation
Analyse Des Réactions Chimiques
ACT-373898, étant un acide carboxylique, peut subir diverses réactions chimiques typiques des acides carboxyliques. Celles-ci comprennent :
Estérification : Réaction avec les alcools en présence d'un catalyseur acide pour former des esters.
Amidation : Réaction avec les amines pour former des amides.
Réduction : Réduction à l'alcool correspondant en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Décarboxylation : Perte de dioxyde de carbone lors du chauffage ou en présence de catalyseurs de décarboxylation.
Les réactifs couramment utilisés dans ces réactions comprennent les alcools, les amines, les agents réducteurs et les catalyseurs de décarboxylation. Les principaux produits formés à partir de ces réactions sont respectivement les esters, les amides, les alcools et les hydrocarbures.
Applications de recherche scientifique
ACT-373898 est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du macitentan. Il sert de marqueur pour comprendre les voies de biotransformation et d'élimination du macitentan dans l'organisme. La recherche impliquant ACT-373898 contribue à élucider le profil pharmacocinétique du macitentan, y compris son absorption, sa distribution, son métabolisme et son excrétion . De plus, il est utilisé dans des études qui examinent l'innocuité et l'efficacité du macitentan dans diverses populations, y compris celles présentant des déficiences hépatiques ou rénales .
Mécanisme d'action
En tant que métabolite inactif, ACT-373898 n'exerce pas d'effets pharmacologiques. Son composé parent, le macitentan, agit comme un antagoniste dual des récepteurs de l'endothéline ETA et ETB. Le macitentan se lie à ces récepteurs avec une forte affinité et une faible vitesse de dissociation, inhibant l'action de l'endothéline-1, un puissant vasoconstricteur. Cela conduit à une vasodilatation et à une réduction de la résistance vasculaire pulmonaire, ce qui est bénéfique dans le traitement de l'hypertension artérielle pulmonaire .
Comparaison Avec Des Composés Similaires
ACT-373898 est comparé à d'autres métabolites du macitentan, tels que l'ACT-132577. Alors qu'ACT-373898 est un métabolite inactif, l'ACT-132577 conserve une certaine activité pharmacologique et contribue à l'effet thérapeutique global du macitentan. D'autres composés similaires comprennent le bosentan et l'ambrisentan, qui sont également des antagonistes des récepteurs de l'endothéline utilisés dans le traitement de l'hypertension artérielle pulmonaire. Le macitentan, et par extension ses métabolites, se distinguent par leur profil d'innocuité amélioré et leur risque réduit de toxicité hépatique .
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGHDWVBCDHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433875-14-9 | |
| Record name | Acetic acid, 2-((5-(4-bromophenyl)-6-(((propylamino)sulfonyl)amino)-4-pyrimidinyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SEV1UJF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)

